(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Brand Name: Vulcanchem
CAS No.: 312623-94-2
VCID: VC2940509
InChI: InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1
SMILES: C1C(C(C(C(O1)(CO)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 181.15 g/mol

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol

CAS No.: 312623-94-2

Cat. No.: VC2940509

Molecular Formula: C6H12O6

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol - 312623-94-2

Specification

CAS No. 312623-94-2
Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
IUPAC Name (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1
Standard InChI Key LKDRXBCSQODPBY-INQNWKIISA-N
Isomeric SMILES [13CH2]1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
SMILES C1C(C(C(C(O1)(CO)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)(CO)O)O)O)O

Introduction

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol is a complex organic compound belonging to the oxane class. It is characterized by its specific stereochemistry and the presence of multiple hydroxyl groups, making it a polyol. This compound is particularly notable for its application in isotopic labeling studies due to the incorporation of the 13{}^{13}C isotope .

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Forms ketones or aldehydes using oxidizing agents like potassium permanganate.

  • Reduction: Can be reduced to simpler alcohols using hydrogen gas with a catalyst.

  • Substitution: Hydroxyl groups can be replaced by other functional groups such as halides or esters.

Synthesis Methods

The synthesis of (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol typically involves carbohydrate precursors. Common methods include:

  • Reduction of Ketones or Aldehydes: Using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the correct stereochemistry.

  • Biotechnological Approaches: Fermentation of specific microorganisms or enzymatic catalysis to produce the desired polyol with high purity and yield.

Isotopic Labeling Studies

The presence of the 13{}^{13}C isotope makes this compound valuable for tracing metabolic pathways and studying enzyme mechanisms with high precision .

Biological and Medical Research

  • Metabolic Pathways: Investigated for its role in metabolic processes similar to glucose.

  • Therapeutic Potential: Studied for its potential in treating metabolic disorders and as a component in drug delivery systems.

Industrial Applications

  • Biodegradable Polymers: Used in the production of biodegradable materials.

  • Stabilizer in Formulations: Acts as a stabilizer in various industrial formulations.

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